molecular formula C19H19N7O2 B10919437 N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10919437
M. Wt: 377.4 g/mol
InChI Key: KEGKYNRINKMKPM-UHFFFAOYSA-N
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Description

N~4~-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features a unique structure that includes pyrazole and isoxazole moieties, which are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of N4-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common route includes the cyclization of appropriate precursors under specific conditions. For instance, pyrazole derivatives can be synthesized through cycloaddition reactions involving hydrazines and alkynes . The industrial production of such compounds often employs optimized conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine for oxidation and palladium catalysts for hydrogenation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N~4~-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Properties

Molecular Formula

C19H19N7O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-(5-cyclopropyl-2-methylpyrazol-3-yl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H19N7O2/c1-10-17-13(18(27)22-16-7-15(11-4-5-11)23-26(16)3)6-14(21-19(17)28-24-10)12-8-20-25(2)9-12/h6-9,11H,4-5H2,1-3H3,(H,22,27)

InChI Key

KEGKYNRINKMKPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC(=NN4C)C5CC5

Origin of Product

United States

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